molecular formula C11H13N3O3S B3600460 2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B3600460
M. Wt: 267.31 g/mol
InChI Key: AYUKHCBIFMRPOF-UHFFFAOYSA-N
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Description

2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the reaction of 2-(ethanesulfonyl)-1H-1,3-benzodiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to its specific combination of the ethanesulfonyl group and the benzodiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-18(16,17)11-13-8-5-3-4-6-9(8)14(11)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUKHCBIFMRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 6
2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

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